3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate
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Overview
Description
3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(331)nonane hydrochloride hydrate is a complex organic compound belonging to the class of diazabicyclo nonane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate typically involves a multi-step process. One common method includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo(3.3.1)nonane-1-carboxylates . Further transformations and stereochemical studies are performed to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing purification techniques such as preparative high-performance liquid chromatography (HPLC) to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alkyl halides are employed in substitution reactions.
Major Products
Scientific Research Applications
3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate involves its interaction with specific molecular targets, such as orexin receptors. Orexins are neuropeptides that bind to G-protein-coupled receptors (OX₁ and OX₂) in the brain. The compound acts as an antagonist, blocking the binding of orexins to these receptors, which can modulate various physiological processes, including sleep-wake cycles and appetite regulation .
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo(3.3.1)nonane derivatives: These compounds share a similar bicyclic structure and are studied for their pharmacological properties.
9-Oxa-3,7-diazabicyclo(3.3.1)nonane derivatives: These compounds have an additional oxygen atom in the bicyclic ring and are also investigated for their biological activities.
Uniqueness
3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate is unique due to its specific substitution pattern and the presence of both benzyl and dimethylamino groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
23462-15-9 |
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Molecular Formula |
C19H40Cl3N3O3 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-N,N-dimethylpropan-1-amine;trihydrate;trihydrochloride |
InChI |
InChI=1S/C19H31N3.3ClH.3H2O/c1-20(2)12-7-13-22-18-10-6-11-19(22)16-21(15-18)14-17-8-4-3-5-9-17;;;;;;/h3-5,8-9,18-19H,6-7,10-16H2,1-2H3;3*1H;3*1H2 |
InChI Key |
CRRAVHPNRRFAKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2CCCC1CN(C2)CC3=CC=CC=C3.O.O.O.Cl.Cl.Cl |
Origin of Product |
United States |
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